(S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic acid
CAS No.:
Cat. No.: VC17256450
Molecular Formula: C12H15FN2O2
Molecular Weight: 238.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FN2O2 |
|---|---|
| Molecular Weight | 238.26 g/mol |
| IUPAC Name | 2-amino-4-fluoro-5-[(2S)-piperidin-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C12H15FN2O2/c13-9-6-10(14)8(12(16)17)5-7(9)11-3-1-2-4-15-11/h5-6,11,15H,1-4,14H2,(H,16,17)/t11-/m0/s1 |
| Standard InChI Key | ISKSOFPOMMNNRF-NSHDSACASA-N |
| Isomeric SMILES | C1CCN[C@@H](C1)C2=CC(=C(C=C2F)N)C(=O)O |
| Canonical SMILES | C1CCNC(C1)C2=CC(=C(C=C2F)N)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-amino-4-fluoro-5-[(2S)-piperidin-2-yl]benzoic acid, reflects its stereospecific configuration. Key structural elements include:
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A benzoic acid backbone substituted at positions 2, 4, and 5.
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An amino group (-NH) at position 2.
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A fluorine atom at position 4, introducing electronegativity and altering electron density.
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An (S)-configured piperidine ring at position 5, contributing to three-dimensional complexity .
The stereochemistry of the piperidine ring is critical for biological activity, as enantiomeric forms often exhibit divergent binding affinities. The fluorine atom’s small size and high electronegativity enhance dipole interactions with target proteins, while the amino group facilitates hydrogen bonding.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 238.26 g/mol | |
| CAS Number | Not publicly disclosed | |
| Stereochemistry | (S)-configuration at piperidine |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-amino-4-fluoro-5-(piperidin-2-yl)benzoic acid involves multi-step organic reactions, emphasizing precision in stereochemical control and functional group compatibility. A generalized approach includes:
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Piperidine Ring Formation: Cyclization of a linear precursor (e.g., pentanediamine) under acidic or catalytic conditions to yield the piperidine moiety.
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Fluorination: Electrophilic fluorination at position 4 of the benzene ring using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Amino Group Introduction: Nitration followed by catalytic reduction (e.g., ) to install the -NH group at position 2.
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Carboxylic Acid Activation: Protection-deprotection strategies (e.g., tert-butyl esters) to preserve the benzoic acid group during synthesis.
Challenges include minimizing racemization at the piperidine chiral center and ensuring regioselectivity during fluorination. Advanced techniques like asymmetric catalysis and chiral chromatography are employed to achieve enantiomeric excess >98%.
Biological Activity and Mechanisms
Table 2: Comparative Inhibition Efficacy
| Compound | Target Enzyme | IC (nM) | Source |
|---|---|---|---|
| (S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic acid | Bacterial RNAP | 12 ± 1.5 | |
| Rifampicin (Control) | Bacterial RNAP | 18 ± 2.1 |
Metabolic Stability
The piperidine ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro studies show a hepatic clearance rate of 0.23 mL/min/g, significantly lower than non-piperidine analogs (0.89 mL/min/g).
Research Advancements and Applications
Structural Optimization Studies
Modifications to the parent compound’s structure reveal insights into structure-activity relationships (SAR):
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Fluorine Replacement: Substituting fluorine with chlorine reduces RNAP inhibition (IC = 45 nM), highlighting fluorine’s unique role.
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Piperidine Isosteres: Replacing piperidine with morpholine decreases metabolic stability by 40%, underscoring the ring’s contribution to pharmacokinetics.
Preclinical Efficacy
In murine models of Staphylococcus aureus infection, the compound reduced bacterial load by 3.5 log units at 50 mg/kg (oral), comparable to vancomycin. Toxicity profiles indicate a safety margin (LD > 500 mg/kg), with no observed hepatotoxicity at therapeutic doses.
Comparative Analysis with Analogs
Key Differentiators
The compound’s dual functionalization (fluorine + piperidine) confers advantages over simpler benzoic acid derivatives:
Table 3: Analog Comparison
| Property | (S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic Acid | 2-Amino-5-(piperidin-2-yl)benzoic Acid | 4-Fluoro-2-aminobenzoic Acid |
|---|---|---|---|
| RNAP Inhibition (IC) | 12 nM | 38 nM | 120 nM |
| Metabolic Stability | High | Moderate | Low |
| Solubility (pH 7.4) | 12 µg/mL | 8 µg/mL | 25 µg/mL |
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